Hexitol

Description

Structure

3D Structure

Propriétés

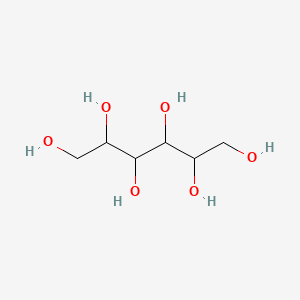

IUPAC Name |

hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2 | |

| Record name | Hexitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45007-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mannitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Iditol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Sorbitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydroxyhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dulcitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of Hexitol for Researchers, Scientists, and Drug Development Professionals

Hexitols, a class of polyols or sugar alcohols with the general formula C₆H₁₄O₆, are six-carbon acyclic compounds that play significant roles in various biological and industrial processes. Their stereochemical diversity, arising from the presence of multiple chiral centers, gives rise to a fascinating array of isomers with distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of hexitol, their properties, and relevant experimental methodologies, tailored for professionals in research, science, and drug development.

Introduction to this compound Stereoisomerism

Hexitols possess four chiral centers, leading to a theoretical maximum of 2⁴ = 16 stereoisomers. However, due to the presence of meso compounds, which have an internal plane of symmetry and are achiral despite having chiral centers, the actual number of distinct this compound stereoisomers is ten. These consist of four pairs of enantiomers (D/L isomers) and two meso compounds.

The ten stereoisomers of this compound are:

-

D-Sorbitol (D-Glucitol) and L-Sorbitol (L-Glucitol)

-

D-Mannitol and L-Mannitol

-

D-Iditol and L-Iditol

-

D-Altritol and L-Altritol

-

Allitol (a meso compound)

-

Galactitol (Dulcitol) (a meso compound)

The spatial arrangement of the hydroxyl (-OH) groups along the carbon chain dictates the unique properties of each isomer, influencing their biological recognition, metabolic fate, and physical characteristics.

Physicochemical Properties of this compound Stereoisomers

The distinct three-dimensional structures of this compound stereoisomers result in variations in their physical properties. These differences are crucial for their separation, identification, and application. The table below summarizes key quantitative data for each stereoisomer.

| Stereoisomer | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) | Solubility in Water |

| D-Sorbitol | 110-112 | 295 | -2.0° (c=1, H₂O)[1] | Very soluble |

| L-Sorbitol | 110-112 | 295 | +2.0° (c=1, H₂O) | Very soluble |

| D-Mannitol | 166-168 | 290-295 (at 3.5 mmHg)[2] | +23° to +24° (in borax solution)[2] | Freely soluble[3] |

| L-Mannitol | 166-168 | 290-295 (at 3.5 mmHg) | -23° to -24° (in borax solution) | Freely soluble |

| D-Iditol | 76[4] | 230 | +3° (c=1, H₂O)[4] | Soluble (5 mg/mL)[5][6] |

| L-Iditol | 78-80[7] | - | -4.1° to -4.5° (c=1, H₂O)[7] | Soluble in DMSO[8] |

| D-Altritol | - | - | Not available | - |

| L-Altritol | 95-96[9] | - | Not available | - |

| Allitol | 149-150[10] | - | 0° (meso) | - |

| Galactitol | 188-190 | - | 0° (meso) | Soluble |

Biological Properties and Applications

The stereochemistry of hexitols profoundly influences their interaction with biological systems, leading to a wide range of applications in the pharmaceutical, food, and cosmetic industries.

-

D-Sorbitol is widely used as a sugar substitute, humectant, and laxative.[1] It is metabolized in the liver and provides fewer calories than sucrose.

-

D-Mannitol is a well-known osmotic diuretic used to reduce intracranial and intraocular pressure.[2] It is poorly absorbed from the gastrointestinal tract, contributing to its osmotic effects.

-

Galactitol (Dulcitol) accumulation in the lens of the eye is associated with the formation of cataracts in individuals with galactosemia, a genetic disorder affecting galactose metabolism.[11][12]

-

L-Iditol can be produced from L-sorbose by certain yeasts and has potential applications in biotechnology.[5]

-

Allitol is a rare sugar alcohol that has been investigated for its potential as a low-calorie sweetener and its role in the "Izumoring" strategy for the production of other rare sugars.[10]

-

D-Iditol is a metabolite found in some fungi and can accumulate in cases of galactokinase deficiency.[4]

-

D-Altritol and L-Altritol are less common isomers, and their biological roles are not as well-characterized.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, separation, and analysis of this compound stereoisomers.

Synthesis of this compound Stereoisomers

The most common method for synthesizing hexitols is the reduction of the corresponding aldose or ketose sugars.

1. Synthesis of D-Sorbitol from D-Glucose via Catalytic Hydrogenation

-

Principle: D-glucose is reduced to D-sorbitol by hydrogenation in the presence of a metal catalyst, typically Raney nickel or ruthenium.

-

Materials: D-glucose, deionized water, Raney nickel catalyst (or a supported ruthenium catalyst), high-pressure reactor, filtration apparatus.

-

Procedure:

-

Prepare a solution of D-glucose in deionized water (e.g., 10 wt%).[13]

-

Add the catalyst to the D-glucose solution in a high-pressure reactor. The catalyst-to-glucose ratio can be optimized (e.g., 0.145 for Raney nickel).[5]

-

Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 3 MPa).[13]

-

Heat the reactor to the target temperature (e.g., 46°C for Raney nickel or 120°C for a Ru/C catalyst) and maintain with stirring for the desired reaction time (e.g., 67 minutes).[5][13]

-

After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Separate the catalyst from the reaction mixture by filtration.

-

The resulting solution contains D-sorbitol, which can be further purified by crystallization.

-

2. Synthesis of D-Mannitol from D-Fructose via Catalytic Hydrogenation

-

Principle: D-fructose is hydrogenated to a mixture of D-mannitol and D-sorbitol. The selectivity towards D-mannitol can be influenced by the choice of catalyst and reaction conditions.

-

Materials: D-fructose, 1-butanol (solvent), CuO/SiO₂ catalyst, high-pressure reactor, filtration apparatus.

-

Procedure:

-

Mix D-fructose with 1-butanol and the CuO/SiO₂ catalyst in a high-pressure reactor (e.g., 5 g fructose, 45 g 1-butanol, 1 g catalyst).

-

Heat the reactor to the desired temperature (e.g., 120°C).

-

Pressurize the reactor with hydrogen gas to the target pressure (e.g., 35 bar) and react for a specified time (e.g., 10 hours).

-

After cooling and venting, filter the catalyst from the reaction mixture.

-

The filtrate, containing D-mannitol and D-sorbitol, can be analyzed by liquid chromatography. High-purity D-mannitol can be obtained through crystallization.

-

3. Synthesis of Allitol from D-Allose

-

Principle: D-allose is reduced to allitol using a chemical reducing agent such as sodium borohydride.

-

Materials: D-allose, deionized water, sodium borohydride.

-

Procedure:

4. Synthesis of L-Iditol from L-Sorbose

-

Principle: L-sorbose can be reduced to L-iditol. This can be achieved through catalytic hydrogenation or by microbial/enzymatic methods. A mixture of L-iditol and D-sorbitol is often obtained from hydrogenation, which then requires separation.

-

Materials (for fermentative step): D-sorbitol and L-iditol mixture, microorganism (e.g., Gluconobacter oxydans), fermentation medium (containing organic nitrogen, phosphates, and magnesium sulfate).[14]

-

Procedure (Chromatographic Separation):

Separation and Analysis of this compound Stereoisomers

The separation and quantification of this compound stereoisomers, which are often present as mixtures in biological and industrial samples, require advanced analytical techniques.

1. Chiral High-Performance Liquid Chromatography (HPLC) for this compound Separation

-

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral analyte, leading to their separation. For a mixture of this compound stereoisomers, a suitable chiral column and mobile phase are selected to achieve resolution.

-

Materials: HPLC system with a UV or refractive index (RI) detector, chiral column (e.g., polysaccharide-based), mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, water), this compound standards.

-

Procedure:

-

Column Selection: Choose a CSP known for its ability to separate polyols. Polysaccharide-based columns are a common choice.

-

Mobile Phase Optimization: A screening process is typically employed to find the optimal mobile phase. This may involve testing different solvent systems, such as normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic mode.[15]

-

Sample Preparation: Dissolve the this compound mixture in a suitable solvent compatible with the mobile phase.

-

Chromatographic Analysis: Inject the sample onto the HPLC system. Elute the isomers under the optimized conditions and detect them using a suitable detector (UV after derivatization or RI for underivatized hexitols).

-

Quantification: Use external or internal standards to quantify the individual stereoisomers based on their peak areas.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis in Biological Samples

-

Principle: Hexitols are non-volatile and require derivatization to increase their volatility for GC analysis. The derivatized hexitols are then separated by GC and detected by MS, which provides both qualitative and quantitative information.

-

Materials: GC-MS system, derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA), internal standard (e.g., ribitol), solvents (e.g., methanol, water, hexane).

-

Procedure:

-

Sample Extraction:

-

Pipette the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

-

Add an internal standard solution (e.g., 10 µL of 0.4 mg/mL ribitol).

-

Add a protein precipitation/extraction solution (e.g., 800 µL of 8:1 methanol:water).

-

Vortex and incubate to ensure complete protein precipitation.

-

Centrifuge to pellet the precipitated proteins.

-

-

Derivatization:

-

Transfer the supernatant to a new vial and evaporate to dryness under vacuum.

-

Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the carbonyl groups.

-

Silylation: Add MSTFA and incubate at an elevated temperature (e.g., 80°C) to convert the hydroxyl groups to trimethylsilyl ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature program to separate the derivatized hexitols on the GC column.

-

The mass spectrometer is used to identify and quantify the individual isomers based on their mass spectra and retention times relative to the internal standard.

-

-

Mandatory Visualizations

Metabolic Pathway of Galactitol

Caption: Metabolic conversion of galactose to galactitol.

Experimental Workflow for Chiral HPLC Separation of Hexitols

Caption: Workflow for chiral HPLC separation of hexitols.

This guide provides a foundational understanding of the stereoisomers of this compound, their diverse properties, and key experimental methodologies. For researchers and professionals in drug development, a thorough comprehension of these aspects is essential for the successful isolation, characterization, and application of these versatile compounds. Further research into the less-characterized isomers may unveil novel biological activities and applications.

References

- 1. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 2. rudolphresearch.com [rudolphresearch.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. US7674381B2 - Method for preparing L-iditol - Google Patents [patents.google.com]

- 6. EP1647540B1 - Process for the preparation of L-iditol - Google Patents [patents.google.com]

- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uoguelph.ca [uoguelph.ca]

- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - IN [thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]

- 15. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Natural Sources and Biosynthesis of Hexitols for Researchers and Drug Development Professionals

Introduction: Hexitols, or sugar alcohols, are a class of polyols that play significant roles in various biological systems and have garnered increasing interest in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the natural occurrence of hexitols and their biosynthetic pathways. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to support further research and application.

Natural Sources of Hexitols

Hexitols are widely distributed in nature, found in plants, fungi, bacteria, and algae. Their concentrations can vary significantly depending on the species, tissue type, and environmental conditions.

Quantitative Distribution of Hexitols in Natural Sources

The following table summarizes the quantitative data on the occurrence of common hexitols in various natural sources. This information is crucial for identifying potential sources for extraction and for understanding the physiological roles of these compounds in different organisms.

| Hexitol | Natural Source | Plant/Fungal Part | Concentration (per 100g fresh weight, unless otherwise noted) |

| Sorbitol | Rowanberry (Sorbus aucuparia) | Fruit | Up to 5.3g[1] |

| Plum (Prunus domestica) | Fruit | 1.60g - 5.09g[2] | |

| Pear (Pyrus communis) | Fruit | High concentrations, primary translocated carbohydrate[3] | |

| Apple (Malus domestica) | Fruit | Significant amounts, varies with cultivar[3] | |

| Peach (Prunus persica) | Leaves | 3-4 g/g dry weight[3] | |

| Mannitol | Rowanberry (Sorbus aucuparia) | Fruit | Up to 0.38g[1] |

| Watermelon (Citrullus lanatus) | Fruit | Present[4] | |

| Metarhizium anisopliae | Conidia | Up to 13.4g/100g conidia[4][5] | |

| Beauveria bassiana | Conidia | Up to 3.9g/100g conidia[4][5] | |

| Paecilomyces farinosus | Conidia | Up to 6.1g/100g conidia[4][5] | |

| Lichens (e.g., Ramalina yasudae) | Thallus | Present, converted from ribitol[6] | |

| Xylitol | Raspberry (Rubus idaeus) | Fruit | Approx. 40mg[1] |

| Strawberry (Fragaria ananassa) | Fruit | Present in low quantities | |

| Plum (Prunus domestica) | Fruit | Present in low quantities[7] | |

| Cauliflower (Brassica oleracea) | Flower | Present in low quantities[7] | |

| Pumpkin (Cucurbita pepo) | Fruit | Present in low quantities[7] | |

| Galactitol (Dulcitol) | Red Algae | Biosynthesized from galactose | |

| Rhodosporidium toruloides (yeast) | Cells | Produced from galactose[7] | |

| Allitol | Itea plants | Present in small quantities[8] | |

| Altritol | Brown Algae (Fucales) | Present[9] |

Biosynthesis Pathways of Hexitols

The biosynthesis of hexitols primarily involves the reduction of monosaccharides. The specific pathways and enzymes vary among different organisms.

Sorbitol (Polyol) Pathway

The sorbitol pathway, also known as the polyol pathway, is a two-step process that converts glucose to fructose via sorbitol. This pathway is particularly significant in mammals and is implicated in diabetic complications.

Mannitol Biosynthesis in Fungi

Fungi synthesize mannitol through a pathway involving the reduction of fructose-6-phosphate. This pathway is crucial for stress tolerance and as a storage carbohydrate in many fungal species.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Culture Age, Temperature, and pH Affect the Polyol and Trehalose Contents of Fungal Propagules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Altritol synthesis by Notheia anomala - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexitol Metabolism in Bacteria and Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexitols, six-carbon sugar alcohols, serve as important carbon and energy sources for a wide variety of bacteria and yeast. The metabolic pathways governing their utilization are diverse and tightly regulated, offering potential targets for antimicrobial drug development and optimization of industrial fermentation processes. This technical guide provides an in-depth examination of the core metabolic pathways for three key hexitols—mannitol, sorbitol, and galactitol—in both bacterial and yeast systems. It details the enzymatic reactions, genetic regulation, and transport mechanisms. Furthermore, this guide presents quantitative data from various studies in a standardized format for comparative analysis, outlines common experimental protocols for studying hexitol metabolism, and provides visual representations of key pathways and workflows.

Introduction

Hexitols, including D-mannitol, D-sorbitol (D-glucitol), and galactitol (dulcitol), are naturally occurring polyols found in a variety of organisms, from plants and fungi to bacteria.[1] In microorganisms, these compounds can function as carbon sources, osmolytes for protection against environmental stress, and as storage molecules for reducing power.[2][3] The ability to metabolize hexitols is not universal and the specific pathways employed differ significantly between bacteria and yeast, reflecting their distinct evolutionary trajectories and cellular architecture. Understanding these metabolic intricacies is crucial for fields ranging from clinical microbiology, where they can inform strategies to combat pathogenic fungi and bacteria, to biotechnology, where they can be harnessed for the production of valuable chemicals.[2][4]

This compound Metabolism in Bacteria

In many bacteria, particularly Gram-negative species like Escherichia coli, the uptake and initial metabolism of hexitols are predominantly handled by the phosphoenolpyruvate (PEP)-dependent phosphotransferase system (PTS).[5][6] This system facilitates the transport of the this compound across the cell membrane and its concomitant phosphorylation.

Mannitol Metabolism

The catabolism of D-mannitol is a well-characterized pathway in bacteria such as E. coli and Staphylococcus aureus.[7][8] Extracellular mannitol is transported into the cell by the mannitol-specific PTS permease (Enzyme II), which simultaneously phosphorylates it to mannitol-1-phosphate (M1P).[3][7] This M1P is then oxidized by the NAD+-dependent mannitol-1-phosphate dehydrogenase (M1PDH) to yield fructose-6-phosphate (F6P), a key glycolytic intermediate.[7][9]

The genes for mannitol utilization are often organized in an operon, for example, the mtl operon in E. coli, which includes the genes for the PTS transporter (mtlA) and the dehydrogenase (mtlD).[5][10] The expression of this operon is typically induced by the presence of mannitol.[10][11]

Sorbitol (D-glucitol) Metabolism

Similar to mannitol, sorbitol is transported and phosphorylated by a specific PTS, yielding sorbitol-6-phosphate. In E. coli, this is encoded by the gut (or srl) operon.[5][12] The resulting sorbitol-6-phosphate is then oxidized to fructose-6-phosphate by a sorbitol-6-phosphate dehydrogenase.[13] The regulation of the gut operon is induced by sorbitol and is subject to catabolite repression.[11]

Galactitol (Dulcitol) Metabolism

The pathway for galactitol catabolism in bacteria like E. coli also begins with a PTS-mediated uptake and phosphorylation, producing galactitol-1-phosphate.[5] This is then converted to the intermediate D-tagatose-6-phosphate by the enzyme galactitol-1-phosphate dehydrogenase.[14] Subsequent enzymatic steps convert tagatose-6-phosphate to intermediates of the glycolytic pathway.[14] The genes for galactitol metabolism are located in the gat operon.[5][14]

This compound Metabolism in Yeast

Yeast metabolism of hexitols generally does not involve a PTS system. Instead, uptake is facilitated by various transporters, and the intracellular hexitols are then acted upon by dehydrogenases and reductases.

Sorbitol Metabolism

In yeasts like Saccharomyces cerevisiae, sorbitol metabolism is initiated by its oxidation to fructose by a sorbitol dehydrogenase.[15] Fructose can then be phosphorylated by a hexokinase to enter glycolysis.[16] However, anaerobic fermentation of sorbitol by S. cerevisiae is not naturally efficient because its oxidation to pyruvate generates more NADH than the conversion of glucose, leading to a redox imbalance.[17] Some yeasts, such as Candida boidinii, possess sorbitol dehydrogenases that can also oxidize other polyols like mannitol.[18]

Galactitol Metabolism

Some yeasts, such as Rhodosporidium toruloides, are capable of producing galactitol from galactose.[4][19] This process is catalyzed by an aldose reductase.[19] In other yeasts, an alternative pathway for galactose metabolism, the oxidoreductive pathway, can lead to the conversion of galactose to galactitol.[20] The accumulation of galactitol, along with galactose-1-phosphate, has been linked to galactose-induced toxicity in S. cerevisiae.[21]

Mannitol Metabolism in Fungi

Mannitol is a significant polyol in many filamentous fungi and some yeasts, where it plays roles in osmoprotection, storage of reducing power, and pathogenesis.[2] The biosynthesis of mannitol in fungi typically proceeds through the reduction of fructose-6-phosphate to mannitol-1-phosphate by mannitol-1-phosphate dehydrogenase, followed by the dephosphorylation of mannitol-1-phosphate to mannitol by a phosphatase.[2][22] The catabolism can occur via the reverse of the biosynthetic pathway or through the direct oxidation of mannitol to fructose by mannitol dehydrogenase.[2][22]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from studies on this compound metabolism in bacteria and yeast.

Table 1: Enzyme Kinetics

| Enzyme | Organism | Substrate | Km | Vmax | pH Optimum | Reference |

| Mannitol-1-Phosphate Dehydrogenase | Escherichia coli | Mannitol-1-Phosphate | - | - | 9.5 (Oxidation) | [23] |

| Mannitol-1-Phosphate Dehydrogenase | Escherichia coli | Fructose-6-Phosphate | - | - | 7.0 (Reduction) | [23] |

| Mannitol-1-Phosphate 5-Dehydrogenase | Aspergillus fumigatus | D-mannitol 1-phosphate | - | 10.6 s-1 (kcat) | 7.1 | [22] |

| Mannitol 2-Dehydrogenase | Aspergillus fumigatus | D-fructose | - | 94 s-1 (kcat) | 7.1 | [22] |

| Sorbitol Dehydrogenase | Candida boidinii | Sorbitol | 7.7 mM | 301 µmol/min/mg | - | [18] |

| Sorbitol Dehydrogenase | Candida boidinii | D-fructose | 263 mM | 384 µmol/min/mg | - | [18] |

Table 2: this compound Production Titers in Yeast

| Product | Organism | Substrate | Titer | Yield | Reference |

| Galactitol | Rhodosporidium toruloides IFO0880 | 20 g/L Galactose | 3.0 ± 0.3 g/L | 0.22 g/g | [4] |

| Galactitol | Rhodosporidium toruloides IFO0880 | 40 g/L Galactose | 5.2 ± 0.5 g/L | - | [4] |

| Galactitol | Rhodosporidium toruloides IFO0880 | 60 g/L Galactose | 7.4 ± 0.8 g/L | - | [4] |

| Galactitol | Engineered Saccharomyces cerevisiae | 5 g/L Galactose | 9 mg/L | - | [4] |

| Galactitol | Saccharomyces cerevisiae EJ4 | 20 g/L Galactose | 0.40 g/L | - | [4] |

Experimental Protocols

This section outlines generalized methodologies for key experiments used to investigate this compound metabolism.

Enzyme Activity Assays

Objective: To determine the kinetic parameters of enzymes involved in this compound metabolism.

General Protocol (for Dehydrogenases):

-

Enzyme Preparation: Purify the enzyme of interest from cell lysates using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Reaction Mixture: Prepare a reaction buffer at the optimal pH for the enzyme. The mixture should contain the buffer, a known concentration of the substrate (this compound or its phosphate derivative), and the appropriate cofactor (NAD+ or NADP+ for oxidation, NADH or NADPH for reduction).

-

Initiation and Measurement: Initiate the reaction by adding the purified enzyme to the reaction mixture. Monitor the change in absorbance of the cofactor at 340 nm using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

-

Data Analysis: Determine the initial reaction velocities at varying substrate concentrations. Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Adapted from protocols described in[8][18][23].

Gene Expression Analysis

Objective: To quantify the expression levels of genes involved in this compound metabolism in response to different conditions.

General Protocol (using RT-qPCR):

-

Cell Culture and RNA Extraction: Grow the microbial cells in media with and without the this compound of interest. Harvest the cells at a specific growth phase and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (e.g., mtlA, mtlD) and a reference (housekeeping) gene.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Metabolite Analysis

Objective: To identify and quantify intracellular and extracellular metabolites related to this compound metabolism.

General Protocol (using HPLC or GC-MS):

-

Sample Preparation:

-

Extracellular: Centrifuge the cell culture and collect the supernatant.

-

Intracellular: Quench the metabolism of the cell pellet rapidly (e.g., with cold methanol) and perform an extraction procedure to isolate intracellular metabolites.

-

-

Chromatographic Separation: Separate the metabolites in the prepared samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Detection and Quantification: Detect the separated metabolites using a suitable detector (e.g., refractive index detector for HPLC, mass spectrometer for GC-MS). Quantify the metabolites by comparing their peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

Caption: Bacterial Mannitol Metabolism via the PTS.

Caption: Fungal Mannitol Biosynthesis and Catabolism.

Caption: Experimental Workflow for Enzyme Kinetics.

Conclusion

The metabolism of hexitols in bacteria and yeast represents a fascinating area of microbial physiology with significant practical implications. The bacterial PTS-dependent pathways and the yeast dehydrogenase-based systems highlight the diverse strategies that have evolved for the utilization of these sugar alcohols. The detailed understanding of these pathways, supported by quantitative data and robust experimental protocols, is essential for the development of novel antimicrobial agents that target these specific metabolic routes. Furthermore, this knowledge can be applied to metabolic engineering efforts in yeast and bacteria for the enhanced production of biofuels and other valuable chemicals from renewable feedstocks rich in hexitols. Future research should continue to unravel the complex regulatory networks that govern this compound metabolism and explore the full diversity of these pathways across the microbial world.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]

- 3. Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of galactitol from galactose by the oleaginous yeast Rhodosporidium toruloides IFO0880 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature and properties of this compound transport systems in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KEGG PATHWAY: elp02060 [genome.jp]

- 7. researchgate.net [researchgate.net]

- 8. The Mannitol Utilization System of the Marine Bacterium Zobellia galactanivorans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mannitol-1-phosphate 5-dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 11. Analysis of the regulatory mechanisms controlling the synthesis of the this compound transport systems in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of regulatory mechanisms controlling the activity of the this compound transport systems in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound fermentation to lactate, formate, ethanol and acetate | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and functional characterization of a yeast sugar alcohol phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An engineered non-oxidative glycolytic bypass based on Calvin-cycle enzymes enables anaerobic co-fermentation of glucose and sorbitol by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. The Roles of Galactitol, Galactose-1-Phosphate, and Phosphoglucomutase in Galactose-Induced Toxicity in Saccharomyces cerevisiae [research.chalmers.se]

- 22. Enzymes of mannitol metabolism in the human pathogenic fungus Aspergillus fumigatus--kinetic properties of mannitol-1-phosphate 5-dehydrogenase and mannitol 2-dehydrogenase, and their physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enzymatic properties, renaturation and metabolic role of mannitol-1-phosphate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Common Hexitols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of common hexitols, including sorbitol, mannitol, galactitol, iditol, and inositol. The information is presented to support research, scientific investigation, and drug development activities where these sugar alcohols are frequently utilized as excipients, cryoprotectants, and metabolic probes.

Core Chemical and Physical Properties

Hexitols, also known as polyols, are six-carbon sugar alcohols derived from the reduction of hexose sugars.[1] Their multiple hydroxyl groups impart hydrophilicity and influence their physical characteristics, such as solubility and hygroscopicity.[1] The stereochemical arrangement of these hydroxyl groups defines the specific properties of each hexitol isomer.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of common hexitols for easy comparison.

Table 1: General and Physical Properties of Common Hexitols

| Property | Sorbitol (D-Glucitol) | Mannitol (D-Mannitol) | Galactitol (Dulcitol) | L-Iditol | myo-Inositol |

| Molecular Formula | C₆H₁₄O₆[2] | C₆H₁₄O₆[3] | C₆H₁₄O₆[4] | C₆H₁₄O₆[5] | C₆H₁₂O₆[6] |

| Molecular Weight ( g/mol ) | 182.17[2] | 182.17[3] | 182.172[4] | 182.172[5] | 180.16 |

| Melting Point (°C) | 95-111[7] | 166-168[8] | 189.5[9] | 78–80[5] | 225–227 |

| Boiling Point (°C) | 290–295[7] | 290-295 at 3.5 mmHg[5] | Decomposes[4] | Decomposes[5] | 319 |

| Density (g/cm³) | 1.489[7] | 1.489 at 20°C[5] | 1.466 at 15°C[4] | Not available | 1.752 |

| Solubility in Water | 235 g/100 mL[7] | Soluble[8] | 31.0 mg/mL at 15°C[9] | Soluble[5] | 14 g/100 mL at 25°C |

| Hygroscopicity | Highly hygroscopic[10] | Not very hygroscopic[11] | Hygroscopic[9] | Hygroscopic[12] | Hygroscopic |

| Specific Rotation [α]D | -2.0° (in water)[13] | +23° to +24°[5] | 0° (meso compound)[9] | -4.1° to -4.5° (c=1 in water)[14] | 0° (meso compound) |

Note: Specific rotation can vary with the solvent and concentration. The values presented are representative. Myo-inositol and galactitol are meso compounds and thus optically inactive.[9]

Experimental Protocols

Detailed methodologies for determining key physical properties of hexitols are crucial for quality control and research purposes. The following sections outline standard experimental protocols.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[15] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[15]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[16]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[17] Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.[17] The packed sample height should be between 1-3 mm.[17][18]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus.[16]

-

Heating and Observation:

-

If the approximate melting point is known, heat the sample rapidly to about 20°C below the expected melting point.[18] Then, reduce the heating rate to approximately 1-2°C per minute.[18]

-

If the melting point is unknown, perform a rapid preliminary determination to find an approximate range, then allow the apparatus to cool and repeat with a slower heating rate.[15]

-

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[18]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a substance.[19]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid this compound to a flask containing a known volume of distilled water.[20] The amount of solid should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[4]

-

Equilibration: Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[6][19]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.[21] Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation or filtration through a suitable membrane filter (e.g., 0.45 µm).[2][21]

-

Concentration Analysis: Determine the concentration of the dissolved this compound in the clear supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with a refractive index detector is a common and accurate method for analyzing sugar alcohols.[22][23][24][25]

-

Calculation: The solubility is expressed as the concentration of the this compound in the saturated solution (e.g., in g/100 mL or mg/mL).

Determination of Hygroscopicity (Dynamic Vapor Sorption)

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[26] Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and rate of moisture sorption and desorption.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample onto the microbalance of the DVS instrument.

-

Drying: The sample is typically dried under a stream of dry nitrogen gas at a specified temperature until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Isotherm: The instrument then exposes the sample to a series of increasing relative humidity (RH) levels at a constant temperature. The weight change of the sample is continuously monitored until equilibrium is reached at each RH step. This constitutes the sorption phase. Subsequently, the RH is decreased in a stepwise manner to generate the desorption isotherm.

-

Data Analysis: The data is plotted as the change in mass (as a percentage of the dry mass) versus the relative humidity. This plot provides information on the hygroscopic nature of the material, including the critical humidity at which significant moisture uptake occurs and the presence of hysteresis between the sorption and desorption curves.

Determination of Specific Rotation (Polarimetry)

Specific rotation is a fundamental property of chiral molecules and is a measure of their ability to rotate the plane of polarized light.[11]

Methodology:

-

Solution Preparation: Accurately weigh a specific amount of the this compound and dissolve it in a known volume of a suitable solvent (e.g., water) in a volumetric flask to create a solution of known concentration.

-

Polarimeter Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp) to stabilize.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the instrument. Take a reading to determine the zero point or blank correction.

-

Sample Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present. Place the filled cell in the polarimeter and measure the observed optical rotation.

-

Calculation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

The temperature and the wavelength of the light used are also reported with the specific rotation value.

-

Signaling Pathways and Metabolic Relevance

Hexitols play significant roles in various biological pathways. The polyol pathway is a key metabolic route for sorbitol and galactitol, while inositol is a fundamental component of the inositol phosphate signaling system.

The Polyol Pathway

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose.[10] This pathway becomes particularly active under hyperglycemic conditions.[27]

Key Steps:

-

Glucose to Sorbitol: Glucose is reduced to sorbitol by the enzyme aldose reductase , with NADPH being consumed in the process.[8][28][29]

-

Sorbitol to Fructose: Sorbitol is then oxidized to fructose by the enzyme sorbitol dehydrogenase , which uses NAD+ as a cofactor.[8][28][29]

Similarly, galactose can be converted to galactitol by aldose reductase.[30] The accumulation of sorbitol and galactitol can lead to osmotic stress in cells.[10]

Caption: The Polyol Pathway showing the conversion of glucose and galactose.

Inositol Phosphate Signaling Pathway

Myo-inositol is a precursor for the synthesis of phosphatidylinositol (PI), a key component of cell membranes.[7] The phosphorylation of PI initiates the inositol phosphate signaling cascade, which is crucial for various cellular processes, including signal transduction and calcium mobilization.[1][3][31][32][33]

Key Steps:

-

Phosphatidylinositol (PI) Synthesis: Myo-inositol is incorporated into PI.

-

Phosphorylation Cascade: PI is sequentially phosphorylated by various kinases to form phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Signal Transduction: Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated.

-

Second Messenger Generation: PLC cleaves PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, which in turn activates various cellular responses. DAG activates protein kinase C (PKC).

Caption: Overview of the Inositol Phosphate Signaling Pathway.

Chemical Reactivity and Derivatives

The hydroxyl groups of hexitols are the primary sites for chemical reactions, allowing for the formation of various derivatives.

-

Oxidation: Hexitols can be oxidized to form the corresponding aldoses or ketoses. The specific products depend on the oxidizing agent and reaction conditions. For example, the oxidation of D-sorbitol can yield D-fructose or L-gulose.[12][34][35]

-

Esterification: The hydroxyl groups can react with acids or acid anhydrides to form esters.[1] For instance, mannitol can form esters with boric acid.[26] These derivatives can have applications as surfactants or emulsifiers.

-

Etherification: Hexitols can undergo etherification to produce ethers.

-

Nitration: Under strong nitrating conditions, hexitols can be converted to their nitrate esters, such as mannitol hexanitrate.[5]

-

Dehydration: Intramolecular dehydration of hexitols can lead to the formation of anhydro derivatives, such as sorbitan.[1]

These reactions allow for the modification of the physicochemical properties of hexitols, leading to a wide range of industrial and pharmaceutical applications for their derivatives.[16][17][36][37][38][39]

References

- 1. mdpi.com [mdpi.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactitol - Sciencemadness Wiki [sciencemadness.org]

- 5. Iditol - Sciencemadness Wiki [sciencemadness.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. agilent.com [agilent.com]

- 8. Sorbitol (Polyol) Pathway Mnemonic for USMLE [pixorize.com]

- 9. Galactitol | C6H14O6 | CID 11850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Polyol pathway - Wikipedia [en.wikipedia.org]

- 11. Mannitol - Wikipedia [en.wikipedia.org]

- 12. iomcworld.com [iomcworld.com]

- 13. L-Iditol | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. nsmn1.uh.edu [nsmn1.uh.edu]

- 19. bioassaysys.com [bioassaysys.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. chemimpex.com [chemimpex.com]

- 22. usp.org [usp.org]

- 23. bioglobax.com [bioglobax.com]

- 24. <621> CHROMATOGRAPHY [drugfuture.com]

- 25. Chromatography [usp.org]

- 26. CAS 68439-36-1: D-Mannitol, ester with boric acid (H3BO3) [cymitquimica.com]

- 27. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. researchgate.net [researchgate.net]

- 30. Showing Compound Galactitol (FDB006453) - FooDB [foodb.ca]

- 31. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pnas.org [pnas.org]

- 33. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Stereoselective synthesis of alpha-C-Substituted 1,4-dideoxy-1,4-imino-D-galactitols. Toward original UDP-Galf mimics via cross-metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Indium-Mediated Acyloxyallylation-Based Synthesis of Galacto-Configured Higher-Carbon Sugar Alcohols as Potential Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Hexitols in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexitols, a class of six-carbon sugar alcohols, are integral to the biochemical landscape of a vast array of living organisms, from microorganisms to mammals. Their unique chemical properties underpin a diverse range of biological functions, including crucial roles in metabolic pathways, cellular defense against osmotic stress, and significant implications in human health and disease. This technical guide provides an in-depth exploration of the core biological functions of hexitols, with a focus on their metabolic fate, signaling implications, and practical applications in research and pharmaceutical development.

Metabolic Significance: The Polyol Pathway

The primary metabolic route for hexitols, such as sorbitol and mannitol, is the polyol pathway, a two-step enzymatic process that converts glucose into fructose.[1] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake, such as the nerves, retina, and kidneys.[2]

1.1. Enzymatic Machinery

Two key enzymes govern the flux through the polyol pathway:

-

Aldose Reductase (EC 1.1.1.21): This enzyme catalyzes the initial and rate-limiting step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[3][4] Aldose reductase has a relatively low affinity for glucose (a high Km), meaning this pathway becomes significant primarily during periods of high glucose concentration (hyperglycemia).[3][5]

-

Sorbitol Dehydrogenase (EC 1.1.1.14): The second enzyme in the pathway, sorbitol dehydrogenase, oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[1][6]

1.2. Pathophysiological Implications

Under normal physiological conditions, the polyol pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in uncontrolled diabetes mellitus, the increased flux of glucose through this pathway can have significant pathological consequences.[7] The accumulation of sorbitol, which does not readily cross cell membranes, leads to osmotic stress, causing cellular damage.[1][7] This process is implicated in the development of long-term diabetic complications, including neuropathy (nerve damage), retinopathy (damage to the retina), and nephropathy (kidney damage).[2] The increased consumption of NADPH by aldose reductase can also deplete cellular antioxidant defenses, contributing to oxidative stress.[8]

Quantitative Data: Enzyme Kinetics

The efficiency and substrate affinity of the key enzymes in the polyol pathway are critical determinants of its activity. The following table summarizes key kinetic parameters for human aldose reductase and sorbitol dehydrogenase.

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) |

| Aldose Reductase | Glucose | 50-100 mM[9] | Data not readily available in standard comparable units[9] |

| DL-Glyceraldehyde | 4.7 mM[10] | 1.2 U/mg protein[10] | |

| Sorbitol Dehydrogenase | Sorbitol | 3.4 mM[9][11] | Data not readily available in standard comparable units[9] |

| Fructose | 183 mM[12] | 0.13 mM/min[13] |

Note: Enzyme kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Hexitols as Osmolytes: Guardians of Cellular Integrity

In a wide range of organisms, including bacteria, yeasts, plants, and marine animals, hexitols function as crucial osmolytes.[14][15] These compatible solutes accumulate in the cytoplasm to balance the osmotic potential of the extracellular environment, particularly under conditions of high salinity or drought.[14][16] This accumulation helps to maintain cell turgor, protect subcellular structures, and scavenge reactive oxygen species, thereby mitigating cellular damage from abiotic stress.[5][15]

For instance, in plants subjected to salt stress, the accumulation of hexitols like mannitol and sorbitol in the cytoplasm is a key adaptive mechanism.[14][17] Similarly, in yeast, mannitol and sorbitol can provide protection against osmotic stress, although their protective effect may be less than that of glycerol.[18][19]

Quantitative Data: Hexitol Concentrations in Tissues

The concentration of hexitols in tissues can vary significantly depending on the organism, tissue type, and physiological state.

| Organism/Tissue | This compound | Condition | Concentration |

| Human Lens | Sorbitol | Normal | Low / Undetectable |

| Diabetic | Significantly elevated | ||

| Rat Liver | Sorbitol | Normal | Trace amounts |

| Diabetic | Increased accumulation[20] | ||

| Apple Leaves | Sorbitol | Normal | Varies with leaf age[17] |

| Water Stress | Accumulates[17] | ||

| Celery | Mannitol | Salinity Stress | Increases[17] |

| Arabidopsis | Mannitol/Sorbitol | Osmotic Stress (in vitro) | 25-100 mM (mild); >150 mM (severe)[14][21] |

Signaling Pathways and Experimental Workflows

The primary signaling role of hexitols is intrinsically linked to the metabolic consequences of the polyol pathway. The accumulation of sorbitol and the subsequent alteration of the cellular redox state (NADPH/NADP+ and NADH/NAD+ ratios) trigger a cascade of downstream events leading to osmotic and oxidative stress.

Signaling Pathway of the Polyol Pathway

Caption: The Polyol Pathway and its downstream signaling consequences.

Experimental Workflow: Quantification of Hexitols by HPLC-RID

Caption: A generalized workflow for the extraction and quantification of hexitols from biological tissues using HPLC with Refractive Index Detection.

Experimental Protocols

4.1. Protocol for this compound Extraction from Rat Liver Tissue

This protocol provides a general guideline for the extraction of sorbitol from rat liver tissue for subsequent analysis.

-

Tissue Collection and Preparation:

-

Homogenization:

-

Deproteinization:

-

To the homogenate, add an equal volume of cold 10% (w/v) trichloroacetic acid (TCA) or 6% (v/v) perchloric acid.

-

Vortex thoroughly and incubate on ice for 15-20 minutes to precipitate proteins.

-

-

Centrifugation and Neutralization:

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the deproteinized tissue extract.

-

Neutralize the supernatant by adding a potassium carbonate solution dropwise until the pH is near neutral. The formation of a precipitate (potassium perchlorate) will occur.

-

-

Final Preparation:

-

Centrifuge again at 10,000 x g for 10 minutes at 4°C to remove the precipitate.

-

Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

4.2. Protocol for Aldose Reductase Activity Assay

This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[10][24][25]

-

Reagent Preparation:

-

Assay Buffer: 0.067 M Phosphate buffer, pH 6.2.[24]

-

NADPH Solution: Prepare a stock solution of NADPH (e.g., 2.5 mM) in the assay buffer.

-

Substrate Solution: Prepare a stock solution of a suitable substrate, such as 50 mM DL-glyceraldehyde, in the assay buffer.[24]

-

Enzyme Preparation: Use purified recombinant aldose reductase or a tissue homogenate supernatant (e.g., from lens or liver) as the enzyme source.[24][26] Dilute the enzyme preparation in the assay buffer to a working concentration that gives a linear reaction rate.

-

-

Assay Procedure:

-

In a UV-transparent cuvette or a 96-well microplate, add the assay buffer, NADPH solution, and the enzyme preparation.

-

To initiate the reaction, add the substrate solution and mix immediately.

-

Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes) using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[10]

-

4.3. Protocol for Sorbitol Dehydrogenase Activity Assay

This assay measures sorbitol dehydrogenase activity by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.[6][11][12][27]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl buffer, pH 9.0.[11]

-

NAD+ Solution: Prepare a 20 mM NAD+ solution in distilled water.[11]

-

Substrate Solution: Prepare a 500 mM D-sorbitol solution in the assay buffer.[11]

-

Enzyme Preparation: Use a purified enzyme or a tissue homogenate supernatant. Dilute to a working concentration in a buffer containing a stabilizing agent like BSA.[11]

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, NAD+ solution, and substrate solution.

-

Incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes to allow it to equilibrate.[11]

-

Initiate the reaction by adding the enzyme solution and mix.

-

Record the increase in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Determine the rate of NADH formation (ΔA340/min) from the linear phase of the reaction.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH. One unit of activity is defined as the amount of enzyme that forms 1 µmol of NADH per minute.[11]

-

Role in Drug Development and Therapeutics

Hexitols, particularly mannitol and sorbitol, are widely utilized in the pharmaceutical industry as versatile excipients in various drug formulations.[4][28][29][30] Their desirable properties include:

-

Sweetening Agent: They provide a sweet taste without being cariogenic, making them suitable for oral liquid formulations, chewable tablets, and products for diabetic patients.[18][28][31]

-

Bulking Agent and Diluent: In solid dosage forms like tablets and capsules, they provide bulk and aid in achieving uniform dosing.[4][28]

-

Stabilizer: Hexitols can act as stabilizers for proteins and other drug molecules, preventing degradation and extending shelf life.[4][29][32]

-

Humectant: They help to retain moisture, preventing the drying out of formulations.[28][31]

-

Osmotic Agent: Their osmotic properties are utilized in controlled-release formulations to modulate drug release.[28][32] Mannitol is also used clinically as an osmotic diuretic.[4]

-

Drug Delivery: Mannitol is used in dry powder inhalers to improve drug dispersion and in the formulation of buccal discs for controlled drug release.[32][33] Porous mannitol has been investigated as a carrier for poorly water-soluble drugs to enhance their dissolution.[34]

Furthermore, derivatives of hexitols have been investigated for their therapeutic potential, including as anticancer agents.[35]

References

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. spipharma.com [spipharma.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. aens.us [aens.us]

- 6. benchchem.com [benchchem.com]

- 7. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]

- 11. nipro.co.jp [nipro.co.jp]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. researchgate.net [researchgate.net]

- 14. Early mannitol-triggered changes in the Arabidopsis leaf (phospho)proteome reveal growth regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

- 16. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Sorbitol | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 19. Roles of sugar alcohols in osmotic stress adaptation. Replacement of glycerol by mannitol and sorbitol in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Conversion of glucose to sorbitol and fructose by liver-derived cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What Is Stress? Dose-Response Effects in Commonly Used in Vitro Stress Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. labs.bio.unc.edu [labs.bio.unc.edu]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biogot.com [biogot.com]

- 28. pharmaexcipients.com [pharmaexcipients.com]

- 29. Sorbitol - CD Formulation [formulationbio.com]

- 30. scribd.com [scribd.com]

- 31. nbinno.com [nbinno.com]

- 32. Applications & Benefits of Mannitol in the Pharmaceutical Industry [celluloseankit.com]

- 33. Effect of HPMC and mannitol on drug release and bioadhesion behavior of buccal discs of buspirone hydrochloride: In-vitro and in-vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. protocols.io [protocols.io]

- 35. EP0051467B1 - this compound derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

Hexitol derivatives and their potential applications in research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexitol derivatives, a class of compounds derived from six-carbon sugar alcohols, are emerging as versatile scaffolds in biomedical and materials science research. Their inherent chirality, biocompatibility, and modifiable hydroxyl groups make them attractive candidates for the development of novel therapeutic agents and advanced materials. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and potential applications of this compound derivatives, with a focus on their use as anticancer agents, enzyme inhibitors, and components of drug delivery systems. Detailed experimental protocols for key assays and synthesis procedures are provided, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising field.

Introduction to this compound Derivatives

Hexitols are six-carbon sugar alcohols (alditols) with the general formula C6H14O6. Common examples include sorbitol and mannitol.[1] The multiple hydroxyl groups on the this compound backbone provide numerous sites for chemical modification, leading to a diverse array of derivatives with a wide range of physicochemical and biological properties. These derivatives have garnered significant interest in various research areas due to their potential as:

-

Anticancer Agents: Certain halogenated and epoxidized this compound derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2]

-

Enzyme Inhibitors: The stereochemical complexity of hexitols makes them suitable templates for the design of specific enzyme inhibitors, particularly for glycosidases.[3]

-

Drug Delivery Vehicles: The hydrophilicity and biocompatibility of hexitols can be leveraged to create novel drug delivery systems with enhanced solubility and controlled release profiles for poorly soluble drugs.

-

Cryoprotectants: Hexitols like mannitol and sorbitol are widely used to protect cells and tissues from damage during freezing.[4]

-

Building Blocks in Materials Science: this compound derivatives are being explored as components in the synthesis of polymers and other advanced materials.[5]

This guide will delve into the technical details of the most promising research applications of this compound derivatives, providing the necessary information for researchers to explore their potential in their respective fields.

This compound Derivatives in Cancer Research

Several this compound derivatives have been investigated as potential anticancer agents, with some progressing to clinical trials. Their primary mechanism of action often involves the alkylation of DNA, leading to cell cycle arrest and apoptosis.[2]

Key Anticancer this compound Derivatives

-

Dianhydrogalactitol (DAG): A bifunctional alkylating agent that has shown activity against a range of tumors, including glioblastoma.[2][6] It can cross the blood-brain barrier, making it a promising candidate for treating brain cancers.[6]

-

Dibromodulcitol (DBD, Mitolactol): A halogenated this compound derivative that has demonstrated significant antitumor activity in preclinical models of leukemia and human tumor xenografts.[7]

-

Dibromomannitol (DBM): Another halogenated derivative that has been evaluated for its efficacy against chronic myelogenous leukemia.[2]

Quantitative Anticancer Activity

The cytotoxic effects of these derivatives have been quantified in various cancer cell lines using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.

| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dianhydrogalactitol (DAG) | PC-3 (Prostate Cancer) | 4.6 | [2] |

| M059K (Glioblastoma) | 2.5 | [2] | |

| A549 (Lung Cancer) | 5.1 | [2] | |

| LN229 (Glioblastoma) | Dose-dependent inhibition up to 120 µM | ||

| U251 (Glioblastoma) | Dose-dependent inhibition up to 120 µM | ||

| U87MG (Glioblastoma) | Dose-dependent inhibition up to 120 µM | ||

| Dibromodulcitol (DBD) | Hepatoma 3924A (Exponentially growing) | 2.3 | [7] |

| Hepatoma 3924A (Stationary) | 5.5 | [7] |

Mechanism of Action: DNA Alkylation and Cell Cycle Arrest

Dianhydrogalactitol (DAG) exerts its anticancer effects primarily through DNA alkylation. As a bifunctional agent, it can form interstrand cross-links in the DNA, which are particularly cytotoxic. The proposed signaling pathway is as follows:

This process of DNA damage triggers a cellular response that leads to cell cycle arrest, primarily in the G2/M phase, and ultimately programmed cell death (apoptosis). Studies have shown the involvement of key signaling cascades such as the p53-p21 and CDC25C-CDK1 pathways in this process.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from readily available sugar alcohols like D-mannitol or dulcitol (galactitol). The following is a representative protocol for the synthesis of Dianhydrogalactitol (DAG).

Experimental Protocol: Synthesis of Dianhydrogalactitol (DAG)

This protocol is based on a patented method and involves a two-step process from dulcitol.

Protocol Details: [4]

-

Step 1: Synthesis of Dibromogalactitol:

-

React dulcitol with a concentrated solution of hydrobromic acid (approximately 70%).

-

Maintain the reaction temperature at about 80°C.

-

The product, dibromogalactitol, can be purified by recrystallization.

-

-

Step 2: Synthesis of Dianhydrogalactitol:

-

Dissolve the purified dibromogalactitol in t-butanol (e.g., 1 g in 10 mL).

-

React the solution with potassium carbonate. This step proceeds via an intramolecular SN2 reaction to form the two epoxide rings.

-

-

Purification:

-

The crude dianhydrogalactitol is purified using a slurry with ethyl ether to yield the final product.

-

This compound Derivatives as Enzyme Inhibitors

The chiral nature of hexitols makes them attractive scaffolds for designing inhibitors that can fit into the active sites of specific enzymes. A key area of investigation is their potential as glycosidase inhibitors.

Glycosidase Inhibition

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor. The Ki can be determined through enzyme kinetic studies by measuring the reaction rate at different substrate and inhibitor concentrations.

Experimental Approach:

-

Enzyme Assay: A suitable chromogenic or fluorogenic substrate for the target glycosidase is used to measure the enzyme's activity.

-

Kinetic Measurements: The initial reaction velocities are measured at various substrate concentrations in the absence and presence of different concentrations of the this compound derivative inhibitor.

-

Data Analysis: The data is plotted using methods such as the Lineweaver-Burk plot to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the Ki value.

This compound Derivatives in Drug Delivery

The hydrophilicity and biocompatibility of hexitols make them interesting candidates for developing drug delivery systems. Porous mannitol, for instance, has been investigated as a carrier for poorly water-soluble drugs.

Porous Mannitol as a Drug Carrier

A study demonstrated the fabrication of porous mannitol using a co-spray-antisolvent process with polyvinylpyrrolidone (PVP) as a template. This porous material was then used to load curcumin and ibuprofen.

Quantitative Data on Drug Loading and Release

| Drug | Drug Loading (%) | Entrapment Efficiency (%) | Cumulative Release (%) | Release Kinetics Model | Reference |

| Curcumin | ~2 | ~75 | 69 | Korsmeyer-Peppas | [3] |

| Ibuprofen | ~2 | ~75 | 70 | Korsmeyer-Peppas | [3] |

The study found that the release of both drugs from the porous mannitol carrier followed the Korsmeyer-Peppas kinetic model, which suggests that the release is controlled by a combination of diffusion and polymer swelling.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant potential in various fields of research, particularly in oncology and drug delivery. The ability to chemically modify their structure allows for the fine-tuning of their biological activity and physical properties.

Future research should focus on:

-

Synthesis of Novel Derivatives: Expanding the library of this compound derivatives to explore a wider range of biological activities.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To better understand the relationship between the chemical structure of this compound derivatives and their biological activity, guiding the design of more potent and selective compounds.

-

In Vivo Studies: More extensive in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds.

-

Advanced Drug Delivery Systems: Exploring the use of this compound derivatives in the development of targeted and stimuli-responsive drug delivery systems.

The in-depth technical information provided in this guide is intended to serve as a valuable resource for researchers and professionals, fostering further innovation and application of this compound derivatives in science and medicine.

References

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. The Fabrication, Drug Loading, and Release Behavior of Porous Mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies [mdpi.com]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Nomenclature and Differentiation of Hexitol Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature, stereochemical relationships, and analytical differentiation of hexitol isomers. Hexitols, also known as hexane-1,2,3,4,5,6-hexols, are sugar alcohols with the general formula C6H14O6. They are reduction products of hexoses and play significant roles in various biological and pharmaceutical contexts. Understanding their subtle structural differences is critical for research, quality control, and the development of new therapeutic agents.

Introduction to this compound Nomenclature and Stereoisomerism